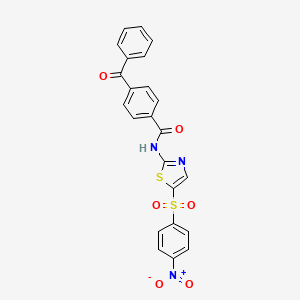

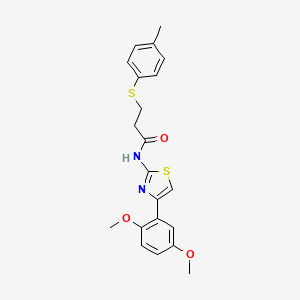

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide and sulfonamide derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of sulfonyl groups. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 inhibitors involves a high-throughput screening (HTS) approach to identify potent inhibitors . Similarly, substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties were synthesized using sodium borohydride reduction . These methods suggest that the synthesis of the compound may also involve similar strategies, such as the formation of amide bonds and the introduction of sulfonyl and benzoyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be quite complex, with different substituents affecting the overall conformation and supramolecular aggregation. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit different modes of supramolecular aggregation and molecular conformations despite having similar fused six-membered rings . This suggests that the molecular structure of "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" could also display a unique conformation and aggregation pattern influenced by its specific substituents.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including rearrangements and interactions with other chemical entities. An example is the unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide, which involves a sulfonate-assisted rearrangement . This indicates that the compound may also be reactive under certain conditions, potentially undergoing rearrangements or forming new compounds through reactions with other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and sulfonamide derivatives can be influenced by their molecular structure. Metal complexes of 5-benzoylamino- and 5-(3-nitrobenzoylamino)-1,3,4-thiadiazole-2-sulfonamide, for example, are characterized by various spectroscopic techniques and exhibit strong inhibitory activity against carbonic anhydrase isozymes . This implies that "4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide" may also have distinct spectroscopic characteristics and biological activities, which could be explored through similar analytical methods.

特性

IUPAC Name |

4-benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O6S2/c27-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(28)25-23-24-14-20(33-23)34(31,32)19-12-10-18(11-13-19)26(29)30/h1-14H,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSSRXCVSACSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2514375.png)

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)